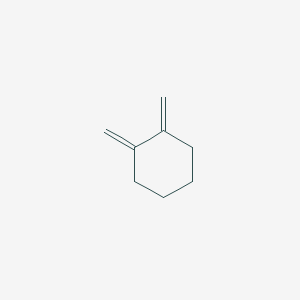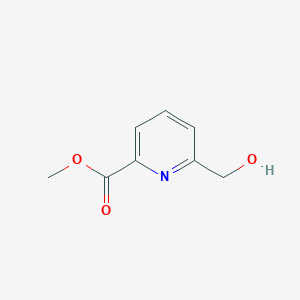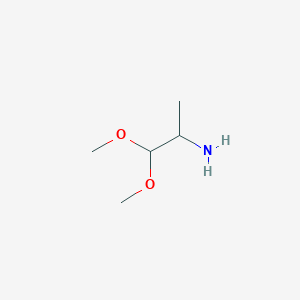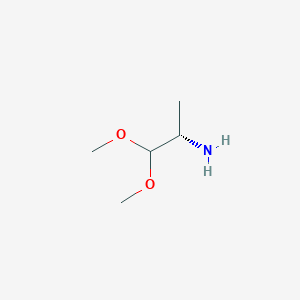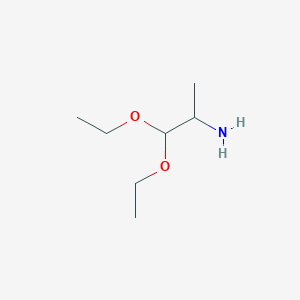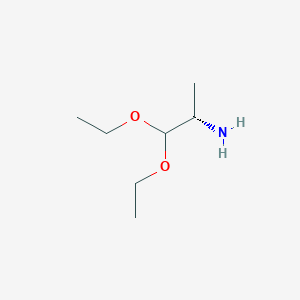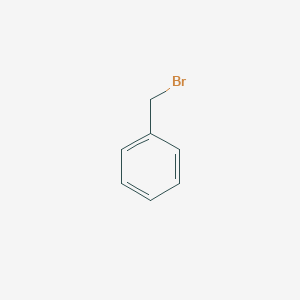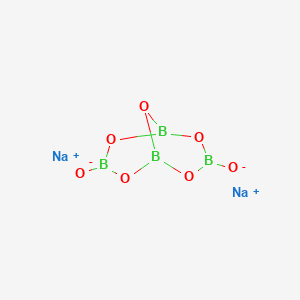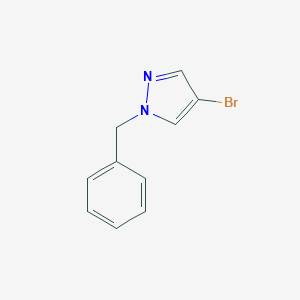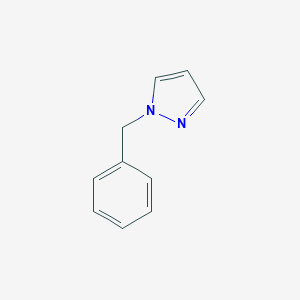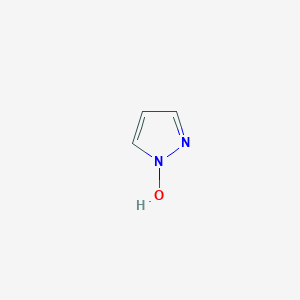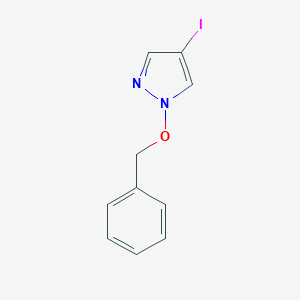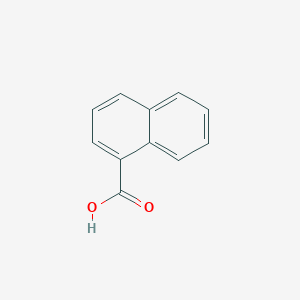![molecular formula C15H18O6 B042755 4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid CAS No. 82975-92-6](/img/structure/B42755.png)
4-[(2-carboxybenzoyl)oxymethyl]hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is an organic compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its applications in various industrial processes and products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester typically involves the esterification of phthalic anhydride with the corresponding alcohol, 1-(4-carboxy-2-ethylbutanol). The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Phthalic anhydride+1-(4-carboxy-2-ethylbutanol)→1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phthalic anhydride and 1-(4-carboxy-2-ethylbutanol) into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and 1-(4-carboxy-2-ethylbutanol) in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and 1-(4-carboxy-2-ethylbutanol)
Oxidation: Phthalic acid and other oxidation products
Substitution: Products depend on the nucleophile used
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting normal hormonal functions. The exact molecular targets and pathways involved in its endocrine-disrupting effects are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, di(2-ethylhexyl) ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of plasticizing efficiency, flexibility, and compatibility with various polymer systems. Its potential biological effects, such as endocrine disruption, may also vary based on its specific structure.
Propiedades
Número CAS |
82975-92-6 |
|---|---|
Fórmula molecular |
C15H18O6 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
SMILES canónico |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Sinónimos |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


